molecular formula C10H14N2O4 B1492587 2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2165390-03-2

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B1492587
CAS No.: 2165390-03-2
M. Wt: 226.23 g/mol
InChI Key: ARPGLCYBCBADLN-BQBZGAKWSA-N
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Description

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid is a fascinating compound in the realm of organic chemistry. It features a unique pyrrolo[1,2-a]pyrazine ring system, which is notable for its diverse applications and reactivity. This compound’s molecular structure allows it to engage in various chemical reactions, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : One common synthetic route involves the condensation of 2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl ketone with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the acetic acid moiety. Reaction conditions such as temperature, pressure, and pH are meticulously adjusted to optimize yield and purity.

Industrial Production Methods: : In an industrial setting, the compound is often synthesized using batch or continuous-flow reactors. The process involves the meticulous control of reaction parameters and the use of efficient purification techniques like crystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Used: : Oxidation reactions often involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles depending on the functional group being targeted.

Major Products Formed: : The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield higher oxidized states of the compound, while reduction could lead to simpler alkyl derivatives. Substitution reactions often produce various substituted derivatives, expanding the compound's utility in synthesis.

Scientific Research Applications

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid finds significant applications across multiple scientific domains:

  • Chemistry: : Utilized as a building block in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : Acts as a potential probe in biochemical assays due to its reactive functional groups.

  • Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in various treatments.

  • Industry: : Used in the production of advanced materials and polymers due to its robust chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its unique ring structure allows for the binding to these targets, influencing biological pathways and eliciting desired responses. The pathways involved often include inhibition or activation of enzymatic activities, modulation of signal transduction cascades, or interaction with cellular membranes.

Comparison with Similar Compounds

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid stands out among similar compounds due to its distinctive ring structure and the presence of both dioxo and acetic acid moieties

Similar Compounds

  • Pyrrolo[1,2-a]pyrazine

  • 2-methylpyrrolo[1,2-a]pyrazine

  • 1,4-dioxopyrrolo[1,2-a]pyrazine

Each of these compounds shares a core structure but varies in substituent groups, leading to different chemical behaviors and applications.

Here's your deep dive into the complex world of this compound. Intriguing stuff, right?

Properties

IUPAC Name

2-[(3S,8aS)-2-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-11-7(5-8(13)14)10(16)12-4-2-3-6(12)9(11)15/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPGLCYBCBADLN-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N2CCCC2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N2CCC[C@H]2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 2
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 3
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 4
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 5
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 6
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

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